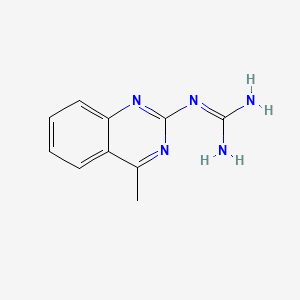

N-(4-methylquinazolin-2-yl)guanidine

説明

2-グアニジン-4-メチルキナゾリン (GMQ) は、酸感受性イオンチャネル (ASIC) のモジュレーターとして知られるグアニジン化合物です。これは、リガンド依存性イオンチャネルのシステインループファミリーのメンバーを含む、さまざまな膜タンパク質に対する親和性を示しています。 GMQ は特に、酸誘発性の痛みを検出する重要なセンサーである ASIC3 の活性を調節する能力で知られています .

準備方法

合成経路と反応条件

2-グアニジン-4-メチルキナゾリンの合成は、通常、4-メチルキナゾリンとグアニジンとの反応を含みます。反応は、目的の生成物の形成を確実にするために、制御された条件下で行われます。このプロセスには、次の手順が含まれます。

出発物質: 4-メチルキナゾリンとグアニジン。

反応条件: 反応は通常、エタノールまたはメタノールなどの溶媒中で、還流条件下で行われます。

精製: 生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、純粋な 2-グアニジン-4-メチルキナゾリンが得られます。

工業生産方法

工業環境では、2-グアニジン-4-メチルキナゾリンの生産には、自動化された反応器と連続フローシステムを使用した大規模合成が伴う場合があります。反応条件は、収率と純度を最大限に高めるように最適化され、生成物は、一貫性を確保するために、厳格な品質管理対策を受けます。

化学反応の分析

Condensation Reactions

The compound reacts with bis-electrophiles to form fused heterocycles, a key reaction for synthesizing pharmacologically relevant scaffolds.

-

Example : Reaction with acetone and piperidine under reflux yields 2-amino-4,4-dimethyl-4,6-dihydro-1(3)(11)H- triazino[2,1-b]quinazoline (62% yield) ( ).

-

Mechanism : Cyclocondensation via nucleophilic attack of the guanidine nitrogen on electrophilic carbonyl groups ( ).

Cyclocondensation with Carbonyl Compounds

Reactions with aldehydes or ketones produce triazinoquinazoline derivatives, validated by NMR and X-ray crystallography ( ).

-

Key Insight : The methyl group on the quinazoline ring enhances steric stabilization of intermediates ( ).

Nucleophilic Aromatic Substitution (SNAr)

The quinazoline ring undergoes SNAr reactions with electrophiles:

-

Chlorination : Treatment with POCl₃ introduces chlorine at position 4 (46–73% yield) ( ).

-

Guanidine Coupling : SNAr with guanidine hydrochloride in DMSO yields tri-substituted guanidines (79–89% yield) ( ).

Acylation and Alkylation

The guanidine moiety reacts with acyl chlorides or alkyl halides:

-

Acylation : Forms N-acylguanidines under basic conditions ( ).

-

Alkylation : Produces N-alkylguanidines, though competing side reactions may reduce yields ( ).

Coordination Chemistry

The compound acts as a ligand in metal complexes:

-

Example : Forms stable complexes with Hg(II) or Cu(II) during desulfurization of thiourea intermediates ( ).

Biological Interactions

While not a traditional chemical reaction, its binding to G-quadruplex (G4) DNA is critical:

-

Thermal Stabilization : Increases c-MYC G4 DNA melting temperature by 7.5–20°C at 40 equivalents ( ).

-

Binding Affinity : MST assays show apparent Kd values of 0.05–1.4 μM, dependent on substitution patterns ( ).

| Compound Variant | ΔTₘ (°C) | Kd (μM) | Substituents | Source |

|---|---|---|---|---|

| Unsubstituted | 7.5 | 1.4 | None | |

| 3-Methyl | 15.0 | 0.15 | Methyl at C4 | |

| 4,6,7-Trimethyl | 20.0 | 0.05 | Methyl at C4, C6, C7 |

Comparative Reactivity with Analogues

Substituents significantly influence reactivity:

-

Methoxy vs. Methyl : Methoxy groups reduce electrophilic substitution rates due to electron donation ().

-

Chlorine Substitution : Enhances SNAr reactivity but reduces solubility ( ).

Key Findings from Research

科学的研究の応用

Pharmacological Applications

Potential Drug Development

N-(4-methylquinazolin-2-yl)guanidine has shown promise as an inhibitor in various biological pathways. Its structure allows it to interact with specific biological targets, potentially modulating their activity. Research indicates that compounds with similar structures have been explored for anti-cancer and anti-inflammatory properties, suggesting that this compound may also exhibit such activities .

G-Quadruplex Stabilization

One of the most notable applications of this compound is its role in stabilizing G-quadruplex (G4) DNA structures. G4 DNA is involved in crucial biological processes and is considered a target for cancer therapy. Studies have demonstrated that analogues of this compound can selectively bind to G4 DNA, thereby inhibiting the growth of cancerous cells .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in targeting G4 DNA:

作用機序

2-グアニジン-4-メチルキナゾリンは、酸感受性イオンチャネル、特に ASIC3 の活性を調節することで効果を発揮します。 この化合物は、ASIC3 の非プロトンリガンドセンシングドメインと相互作用し、中性 pH でチャネルの活性化と酸刺激への応答の増強につながります . この ASIC3 活性の調節は、炎症性状態から生じる痛みの確立に不可欠です。

類似の化合物との比較

2-グアニジン-4-メチルキナゾリンは、ASIC3 活性を調節する能力において独特です。類似の化合物には、次のものがあります。

グアナベンツ: 中性 pH で ASIC3 を活性化し、酸刺激への応答を増強する α2 アドレナリン受容体アゴニスト.

セフィン1: α2 アドレナリン受容体活性を欠いているグアナベンツ誘導体ですが、ストレス誘発性タンパク質ホスファターゼ 1 (PPP1R15A) の調節サブユニットの選択的阻害剤として機能します.

これらの化合物は、2-グアニジン-4-メチルキナゾリンと構造的に類似していますが、特定の分子標的とその作用機序において異なります。

類似化合物との比較

2-Guanidine-4-methylquinazoline is unique in its ability to modulate ASIC3 activity. Similar compounds include:

Guanabenz: An α2-adrenoceptor agonist that also activates ASIC3 at neutral pH and potentiates its response to acidic stimuli.

Sephin1: A guanabenz derivative that lacks α2-adrenoceptor activity but acts as a selective inhibitor of a regulatory subunit of the stress-induced protein phosphatase 1 (PPP1R15A).

These compounds share structural similarities with 2-Guanidine-4-methylquinazoline but differ in their specific molecular targets and mechanisms of action.

生物活性

N-(4-methylquinazolin-2-yl)guanidine is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 201.23 g/mol. The compound features a quinazoline ring, which is known for its diverse biological activities, and a guanidine moiety that enhances its pharmacological potential.

G-Quadruplex Stabilization

Recent studies highlight that this compound can stabilize G-quadruplex (G4) DNA structures. These structures are implicated in the regulation of gene expression and are considered novel targets for cancer therapy. The ability of this compound to bind selectively to G4 DNA has been demonstrated through various binding assays.

Binding Affinity Data:

| Compound | Apparent (μM) | Activity |

|---|---|---|

| This compound | 0.15 | Potent G4 binder |

| TMPyP4 | 1.4 | Moderate G4 binder |

| Unsubstituted quinazoline | >10 | Weak binding |

The introduction of methyl groups on the quinazoline core significantly enhances binding affinity, indicating that structural modifications can optimize the compound's interaction with G4 DNA .

Anticancer Activity

Research has shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported that these compounds can inhibit telomerase activity, which is crucial for the proliferation of cancer cells.

Case Study:

In a study involving the evaluation of several quinazoline derivatives, this compound was found to exhibit significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to its ability to induce apoptosis through the stabilization of G4 structures in the telomeric region .

Antimicrobial Properties

The guanidine moiety in this compound contributes to its antimicrobial activity. Research indicates that guanidinium compounds increase cellular accumulation in Gram-negative bacteria, making them promising candidates for antibiotic development.

Antimicrobial Activity Data:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| MRSA | 1.5 |

| E. coli | 12.5 |

In particular, derivatives of guanidine have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with structure-activity relationship studies confirming the importance of the guanidine group for antibacterial activity .

特性

IUPAC Name |

2-(4-methylquinazolin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c1-6-7-4-2-3-5-8(7)14-10(13-6)15-9(11)12/h2-5H,1H3,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQKSKDLYYDFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323223 | |

| Record name | N-(4-methylquinazolin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820975 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

716-11-0 | |

| Record name | 716-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-methylquinazolin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylquinazolin-2-yl)guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。